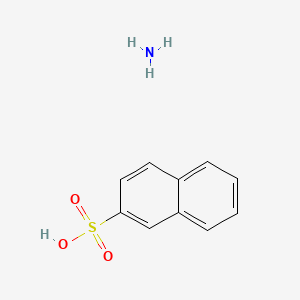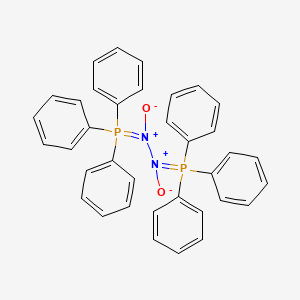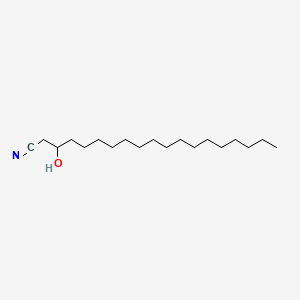
3-Hydroxynonadecanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxynonadecanenitrile is an organic compound with the molecular formula C19H37NO It features both a hydroxy (-OH) and a nitrile (-CN) functional group, making it a hydroxynitrile
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxynonadecanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to a suitable carbonyl compound, such as an aldehyde or ketone. This reaction typically involves the following steps:
- The cyanide ion (CN-) attacks the carbonyl carbon, forming a negatively charged intermediate.
- The intermediate quickly reacts with a proton (H+) from an aqueous source, resulting in the formation of the hydroxynitrile .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxynonadecanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxynonadecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Hydroxynonadecanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its exact mechanism are still ongoing .
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxyhexadecanenitrile
- 3-Hydroxyoctadecanenitrile
- 3-Hydroxyheptadecanenitrile
Comparison: 3-Hydroxynonadecanenitrile is unique due to its specific chain length and functional groups, which influence its reactivity and applications. Compared to shorter or longer chain hydroxynitriles, it may exhibit different physical properties and biological activities .
Eigenschaften
CAS-Nummer |
30683-76-2 |
|---|---|
Molekularformel |
C19H37NO |
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
3-hydroxynonadecanenitrile |
InChI |
InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)17-18-20/h19,21H,2-17H2,1H3 |
InChI-Schlüssel |
OAKBFDJZWOPGMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


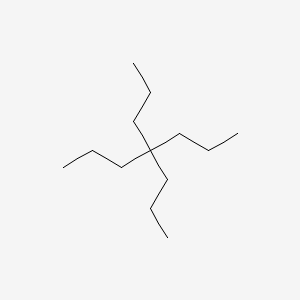
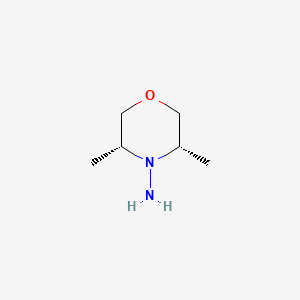
![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)

![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
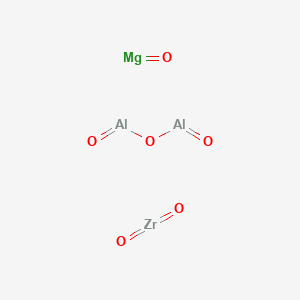
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
